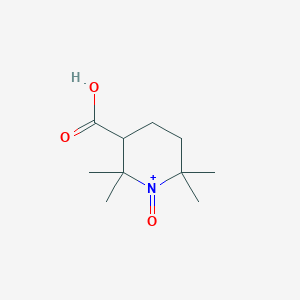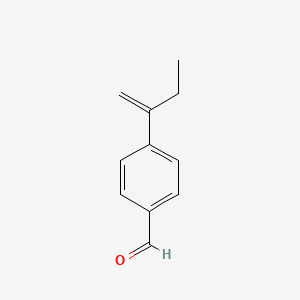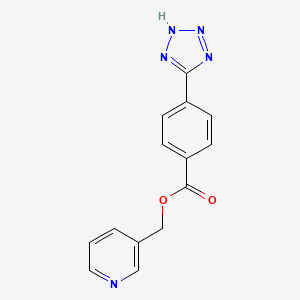
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring with four methyl groups and a carboxyl group, making it highly stable and resistant to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and sodium bromide.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Various oxidized derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reaction mechanisms.
Biology: Employed in the study of oxidative stress and cellular metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. This property makes it valuable in various applications, including as a spin label in EPR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 2,2,6,6-Tetramethylpiperidine 1-oxyl
Uniqueness
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its carboxyl group allows for additional functionalization, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
673460-59-8 |
|---|---|
Molekularformel |
C10H18NO3+ |
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6-5-7(8(12)13)10(3,4)11(9)14/h7H,5-6H2,1-4H3/p+1 |
InChI-Schlüssel |
DJQYEUSOWZMCOE-UHFFFAOYSA-O |
Kanonische SMILES |
CC1(CCC(C([N+]1=O)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)

![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
